molecular formula C19H20N4O2S B302790 5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

Cat. No. B302790
M. Wt: 368.5 g/mol
InChI Key: FHVOWLZADYKQMF-LQRSTDMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one, also known as APET, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. APET is a thiazolidinone derivative that possesses a unique chemical structure, which makes it an attractive target for drug discovery and development.

Mechanism of Action

The mechanism of action of 5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation. 5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol and other lipids.
Biochemical and Physiological Effects
5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one can induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and proliferation, and reduce the production of certain inflammatory cytokines. In vivo studies have shown that 5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one can reduce tumor growth in mice and improve glucose tolerance in diabetic rats.

Advantages and Limitations for Lab Experiments

5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also relatively easy to work with, as it can be dissolved in various solvents and is not highly reactive. However, there are also some limitations to using 5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one in lab experiments. It has poor water solubility, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, research could focus on developing new synthetic methods for 5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one and its derivatives, as well as optimizing its pharmacokinetic properties.

Synthesis Methods

The synthesis of 5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one involves the reaction of 3-ethyl-2-thioxo-1,3-thiazolidin-4-one with 1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of ethylamine. The reaction is carried out under reflux conditions in ethanol, and the resulting product is then purified by recrystallization. The yield of 5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one obtained from this method is around 80%.

Scientific Research Applications

5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one has been investigated for its anticancer, antitumor, and antifungal activities. In biochemistry, 5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, 5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one has been evaluated for its potential use as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

Product Name

5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

(5Z)-5-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N4O2S/c1-4-20-19-22(5-2)18(25)16(26-19)11-15-12-23(13(3)24)21-17(15)14-9-7-6-8-10-14/h6-12H,4-5H2,1-3H3/b16-11-,20-19?

InChI Key

FHVOWLZADYKQMF-LQRSTDMYSA-N

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C(=O)C)/S1)CC

SMILES

CCN=C1N(C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C(=O)C)S1)CC

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C(=O)C)S1)CC

Origin of Product

United States

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